D-Proline, 1-formyl-

Medicinal Chemistry Enzyme Inhibition Matrix Metalloproteases

D-Proline, 1-formyl- (CAS 899900-53-9) delivers a critical (R)-stereocenter and minimal N-formyl steric footprint for precise conformational control. This chiral, non-proteinogenic amino acid derivative is essential for synthesizing matrix metalloprotease inhibitors, (R)-selective organocatalysts, and peptide backbone mimics where L-proline analogs fail. The trans-amide preference driven by N-formylation provides superior conformational stability versus bulkier N-acyl derivatives, making it the definitive choice for stereochemically demanding R&D.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 899900-53-9
Cat. No. B12608468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Proline, 1-formyl-
CAS899900-53-9
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C=O)C(=O)O
InChIInChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m1/s1
InChIKeyDHDRGOURKDLAOT-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Proline, 1-formyl- (CAS 899900-53-9): Chiral Building Block for Asymmetric Synthesis and Peptide Engineering


D-Proline, 1-formyl- (CAS 899900-53-9), also designated as (2R)-1-formylpyrrolidine-2-carboxylic acid or N-formyl-D-proline , is a chiral, non-proteinogenic amino acid derivative. With a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol, it features a formyl group (-CHO) attached to the nitrogen of the D-proline pyrrolidine ring . This N-formylation modifies the electronic properties and conformational preferences of the proline scaffold, distinguishing it from the parent D-proline and the more common L-proline-based analogs . The compound serves as a versatile intermediate and chiral building block in the synthesis of peptidomimetics, enzyme inhibitors, and asymmetric organocatalysts where the specific (R)-configuration at the α-carbon is essential for biological or catalytic activity [1].

Why Generic Substitution Fails: The Critical Role of D-Configuration and N-Formylation in D-Proline, 1-formyl-


The selection of D-Proline, 1-formyl- over its L-enantiomer or alternative N-acyl D-proline derivatives is not a trivial matter of interchangeability. The D-configuration of the pyrrolidine ring imparts a specific, mirror-image three-dimensional geometry that is crucial for chiral recognition by biological targets and for inducing enantioselectivity in catalytic processes [1]. Furthermore, the N-formyl group alters the amide bond's trans/cis ratio and electron distribution, which directly impacts the compound's conformational stability and reactivity profile compared to bulkier N-acyl protecting groups like acetyl or Boc [2]. For instance, the smaller formyl group presents less steric hindrance than other N-protecting groups, leading to a distinct preference for the trans amide conformation that can be critical in peptide backbone mimicry [2]. These stereochemical and electronic nuances mean that substituting D-Proline, 1-formyl- with L-Proline, 1-formyl- or N-acetyl-D-proline would likely yield different, and often inferior, outcomes in applications requiring precise chiral control or specific conformational behavior [1].

Quantitative Evidence for D-Proline, 1-formyl-: Direct Comparisons with Key Analogs and Alternatives


Enantioselectivity in Enzyme Inhibition: D- vs. L-Proline Chemotype Advantage

In the context of matrix metalloprotease (MMP) inhibitors, the D-proline chemotype confers a significant advantage over its L-proline counterpart. A review of the field indicates that inhibitors containing D-proline derivatives often exhibit superior activity and selectivity for certain metalloprotease targets compared to their L-proline-based analogs [1]. The D-configuration creates a kink in the peptide backbone that favors a β-hairpin conformation, which is essential for binding to the active site of MMPs [1]. This stereochemical specificity is not a general property of all N-substituted prolines but is a function of the D-enantiomer's spatial orientation.

Medicinal Chemistry Enzyme Inhibition Matrix Metalloproteases

Conformational Impact of N-Formyl Group on Amide Bond Geometry

The N-formyl group significantly alters the trans/cis ratio of the prolyl amide bond compared to larger N-acyl substituents. Research shows that the N-formyl group (H(i-1)-C'(i-1)=O(i-1)), due to its minimal steric bulk, strongly favors the trans conformation, a behavior similar to that observed in N-formyl-L-proline phenylesters [1]. This is in contrast to bulkier N-acyl groups like acetyl or Boc, which introduce greater steric hindrance and can alter the amide bond equilibrium, thereby affecting the overall conformation and stability of peptides and peptidomimetics [2].

Peptidomimetics Conformational Analysis Protein Folding

Chiral Discrimination in Enantioselective Synthesis

In asymmetric organocatalysis, D-Proline, 1-formyl- serves as a chiral building block for synthesizing catalysts that induce the opposite enantioselectivity compared to those derived from L-proline. While specific yield data for D-Proline, 1-formyl- is not directly available, D-proline derivatives are routinely used to generate enantiopure products with the (R)-configuration, whereas L-proline yields (S)-products . For instance, densely substituted D-proline esters, prepared by asymmetric cycloaddition, have been employed to synthesize various (R)-configured natural product fragments .

Asymmetric Organocatalysis Chiral Building Block Enantioselective Synthesis

Procurement-Focused Application Scenarios for D-Proline, 1-formyl-


Synthesis of (R)-Configured Peptidomimetics and Enzyme Inhibitors

Procure D-Proline, 1-formyl- when your project requires the introduction of a specific (R)-configuration into a peptide backbone mimic. Its D-stereochemistry is crucial for creating enzyme inhibitors, such as those targeting matrix metalloproteases, where the (R)-proline chemotype has been shown to confer superior activity and selectivity compared to the (S)-configured L-proline analogs [1]. The N-formyl group further provides a minimal steric footprint for precise conformational control [2].

Asymmetric Organocatalyst Development for (R)-Enantiomer Synthesis

Utilize D-Proline, 1-formyl- as a chiral building block for the design and synthesis of novel organocatalysts. Derivatives of D-proline are essential for generating enantioenriched products with the (R)-configuration, complementing the (S)-selectivity offered by the more common L-proline scaffold [1]. This is particularly valuable in the asymmetric synthesis of pharmaceutical intermediates where the desired therapeutic activity resides in a single enantiomer [1].

Investigating Protein Folding and Conformational Stability

Employ D-Proline, 1-formyl- in fundamental biophysical studies to probe the role of proline conformation in protein folding. The strong trans conformational preference induced by the N-formyl group makes it a valuable tool for stabilizing desired peptide conformations and for investigating the energetic contributions of the n→π* interaction to protein structure [2].

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